2-chloro-N-(1-methylpyrazol-3-yl)benzamide
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Overview
Description
2-chloro-N-(1-methylpyrazol-3-yl)benzamide is an organic compound with the molecular formula C11H10ClN3O It is a derivative of benzamide, featuring a chloro substituent on the benzene ring and a pyrazole moiety attached via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-methylpyrazol-3-yl)benzamide typically involves the following steps:
Formation of 1-methylpyrazole: This can be achieved by methylation of pyrazole using methyl iodide in the presence of a base such as potassium carbonate.
Acylation Reaction: The 1-methylpyrazole is then acylated with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
The reaction conditions generally involve:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-50°C).
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
- Use of large-scale reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-methylpyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, typically under reflux conditions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides or thiols.
Hydrolysis: 2-chlorobenzoic acid and 1-methylpyrazole.
Scientific Research Applications
2-chloro-N-(1-methylpyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-N-(1-methylpyrazol-3-yl)benzamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would vary accordingly, often requiring detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitro-benzamide
- N-(1-methyl-1H-pyrazol-5-yl)benzenesulfonamide
- 5-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide
Uniqueness
2-chloro-N-(1-methylpyrazol-3-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 1-methylpyrazole moiety. This structural uniqueness can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(1-methylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-7-6-10(14-15)13-11(16)8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJRQSCZJBVAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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